molecular formula C24H38O6 B8615816 Diethyl 2,5-bis(hexyloxy)benzene-1,4-dicarboxylate CAS No. 149697-46-1

Diethyl 2,5-bis(hexyloxy)benzene-1,4-dicarboxylate

Cat. No.: B8615816
CAS No.: 149697-46-1
M. Wt: 422.6 g/mol
InChI Key: ARLYHMHKPXGGOD-UHFFFAOYSA-N
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Description

Diethyl 2,5-bis(hexyloxy)benzene-1,4-dicarboxylate is a useful research compound. Its molecular formula is C24H38O6 and its molecular weight is 422.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

149697-46-1

Molecular Formula

C24H38O6

Molecular Weight

422.6 g/mol

IUPAC Name

diethyl 2,5-dihexoxybenzene-1,4-dicarboxylate

InChI

InChI=1S/C24H38O6/c1-5-9-11-13-15-29-21-17-20(24(26)28-8-4)22(30-16-14-12-10-6-2)18-19(21)23(25)27-7-3/h17-18H,5-16H2,1-4H3

InChI Key

ARLYHMHKPXGGOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C(=O)OCC)OCCCCCC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.0 g (59.0 mmol) diethyl-2,5-dihydroxyterephthalate, 20.0 ml (142 mmol) 1-bromohexane, 28.0 g (203 mmol) K2CO3 and 200 mg NaI in 100 ml acetone are heated under reflux for 66 hours. The initially yellow suspension becomes largely decolorized. The solvent is then distilled off and the residue is taken up in 400 ml ethyl acetate and 200 ml water. After removing the aqueous phase, the organic phase is washed three times with 80 ml 1 N NaOH and three times with 100 ml water and then dried over Na2SO4. After distilling off the ethyl acetate, the residue is taken up in petroleum ether. At -30° C., colourless crystals form which are recrystallized again from petroleum ether.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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